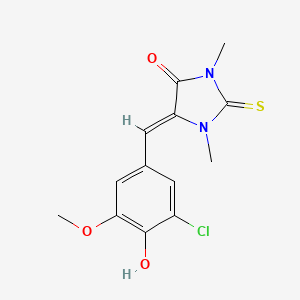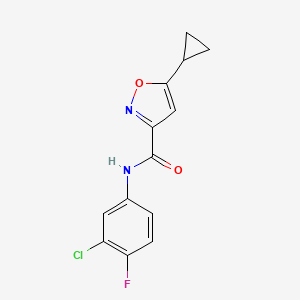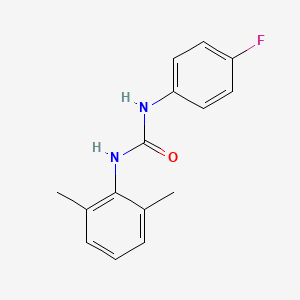
2-(4-butoxyphenyl)-5-methylpyrimidine
Vue d'ensemble
Description
2-(4-butoxyphenyl)-5-methylpyrimidine is a chemical compound that belongs to the pyrimidine family of organic compounds. It is an important intermediate in the synthesis of various biologically active compounds and has found extensive use in scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-butoxyphenyl)-5-methylpyrimidine is not well understood. However, it is believed to exert its biological effects through the modulation of various cellular pathways, including the inhibition of enzymes involved in inflammation and the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-5-methylpyrimidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antiviral, and anticancer activities. It has also been shown to exhibit antioxidant and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-butoxyphenyl)-5-methylpyrimidine in lab experiments is its versatility. It can be easily modified to yield various biologically active compounds. However, one of the major limitations of using this compound is its toxicity. It can be toxic to cells at high concentrations and may require special handling procedures.
Orientations Futures
There are several future directions for the use of 2-(4-butoxyphenyl)-5-methylpyrimidine in scientific research. One potential application is in the development of new anticancer agents. It has also been suggested that this compound may have potential in the treatment of viral infections, including COVID-19. Additionally, it may be used in the development of new catalytic systems for industrial applications.
Conclusion:
In conclusion, 2-(4-butoxyphenyl)-5-methylpyrimidine is an important intermediate in the synthesis of various biologically active compounds. It has found extensive use in scientific research due to its unique properties and versatility. While there are limitations to its use, there are also several future directions for its application in various fields.
Applications De Recherche Scientifique
2-(4-butoxyphenyl)-5-methylpyrimidine has found extensive use in scientific research due to its unique properties. It has been used in the synthesis of various biologically active compounds, including anti-inflammatory agents, antiviral agents, and anticancer agents. It has also been used as a ligand in the design of metal complexes for catalytic applications.
Propriétés
IUPAC Name |
2-(4-butoxyphenyl)-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-4-9-18-14-7-5-13(6-8-14)15-16-10-12(2)11-17-15/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCISFOHJYAXWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4817999.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4818002.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B4818009.png)
![N-[3-(4-morpholinyl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4818015.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4818021.png)
![N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4818031.png)
![4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4818033.png)

![N-ethyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4818047.png)

![1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4818067.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4818076.png)